molecular formula C24H28N6O3S B3028297 Sulfatinib CAS No. 1816307-67-1

Sulfatinib

Cat. No.: B3028297
CAS No.: 1816307-67-1
M. Wt: 480.6
InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N
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Description

Table 1. This compound Kinase Inhibition Profile

Target Kinase IC~50~ (μM)
VEGFR1 0.002
VEGFR2 0.024
VEGFR3 0.001
FGFR1 0.015
CSF1R 0.004
TrkB 0.041
FLT3 0.067

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfatinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary to the manufacturing companies and are typically not disclosed in public literature. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis, purification, and formulation steps. The exact methods and conditions are proprietary and are optimized for efficiency and yield .

Chemical Reactions Analysis

Kinase Inhibition Mechanisms

Sulfatinib exhibits distinct binding modes to FGFR1 (type I inhibitor) and CSF-1R (type II inhibitor), governed by conformational adaptability:

  • FGFR1 interaction (PDB 8JMZ):

    • Bidentate hydrogen bonding between pyrimidine/phenylamine groups and hinge residue Ala564 .

    • Hydrophobic pocket occupancy via indole-Glu531 interaction .

    • IC₅₀ values: 34 nM (FGFR1) , 21 nM (FGFR2) , 28 nM (FGFR3) .

  • CSF-1R interaction (PDB 8JOT):

    • DFG-out conformation locks CSF-1R in an inactive state .

    • Indole group rotates away from hydrophobic pocket to avoid steric clash with Lys616/Phe797 .

    • IC₅₀: 5 nM (CSF-1R) .

FeatureFGFR1 BindingCSF-1R Binding
Kinase State DFG-in (active)DFG-out (inactive)
Key Interactions Hydrogen bonds with Ala564Bidentate hinge with Cys666
Selectivity Driver Hydrophobic pocket occupancyIndole flexibility

Pharmacokinetic Reactivity

This compound displays dose-proportional exposure in humans but high inter-subject variability:

Table 1: Steady-State Pharmacokinetics in Humans

Dose (mg)RegimenAUC (ng·h/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)
50–265QDProportional327–13501.8–3.5
125BID1977
150BID1952

Table 2: Rat Pharmacokinetics (30 mg/kg)

ParameterValue (Mean ± SD)
AUC₀→t (ng·h/mL)8,971 ± 2,024
t₁/₂ (h)3.64 ± 0.6
Cₘₐₓ (ng/mL)1,039.8 ± 327.4

No significant metabolic interactions were observed with myricetin co-administration .

Analytical Characterization

A validated UPLC-MS/MS method quantifies this compound in biological matrices:

Table 3: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)RT (min)
This compound480.98329.021.21
IS (Lenvatinib)426.87369.841.16

Linearity : 11–2,000 ng/mL (R² > 0.99) .

Biochemical Interactions in Tumor Microenvironment

  • Anti-angiogenesis : Inhibits VEGF-induced HUVEC tube formation by blocking phosphorylation of FAK, JNK, and AKT (IC₅₀: 4–8 μM ) .

  • Macrophage Polarization : Reduces M2-type macrophage differentiation via CSF-1R inhibition (≥50% at 6 μM) .

  • EMT Suppression : Upregulates E-cadherin and downregulates N-cadherin/Vimentin in osteosarcoma cells .

Resistance Mechanisms

This compound retains activity against FGFR gatekeeper mutations (e.g., V561M) but loses efficacy in CSF-1R T663I mutants due to disrupted hydrophobic interactions .

Scientific Research Applications

Sulfatinib has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study multi-targeted kinase inhibition and its effects on various signaling pathways.

    Biology: this compound is used to investigate the role of tyrosine kinases in cellular processes such as proliferation, migration, and apoptosis.

    Medicine: It is being studied for its therapeutic potential in treating various cancers, including neuroendocrine tumors, osteosarcoma, and other solid tumors.

    Industry: This compound is being developed and produced by pharmaceutical companies for clinical use .

Mechanism of Action

Sulfatinib exerts its effects by selectively inhibiting multiple tyrosine kinases, including fibroblast growth factor receptor 1, colony-stimulating factor 1 receptor, and vascular endothelial growth factor receptors 1, 2, and 3. These receptors play crucial roles in tumor angiogenesis, immune evasion, and tumor cell proliferation. By inhibiting these pathways, this compound can effectively reduce tumor growth and metastasis .

Comparison with Similar Compounds

Kinase Selectivity and Potency

Sulfatinib exhibits distinct selectivity profiles compared to other FGFR/VEGFR inhibitors (Table 1):

Table 1: Inhibitory Potency (IC₅₀) of this compound vs. Similar Compounds

Target This compound (nM) PRN1371 (nM) Infigratinib (nM) Sunitinib (nM)
FGFR1 15–34 0.6 0.6–1.2 >1,000
FGFR2 21 1.3 1.8 >1,000
FGFR3 28 4.1 2.5 >1,000
FGFR4 889 19.3 60 >1,000
CSF-1R 4–5 8.1 N/A N/A
VEGFR2 24 N/A N/A 4–10

Key Findings :

  • FGFR Inhibition : this compound shows potent activity against FGFR1-3 (IC₅₀: 15–34 nM) but weak inhibition of FGFR4 (IC₅₀: 889 nM). In contrast, PRN1371 inhibits FGFR1-4 more broadly (IC₅₀: 0.6–19.3 nM) .
  • CSF-1R Selectivity : this compound’s CSF-1R inhibition (IC₅₀: 4–5 nM) surpasses PRN1371 (8.1 nM) and is absent in sunitinib or infigratinib .
  • Off-Target Effects : this compound demonstrates >150 nM IC₅₀ against 278 other kinases, minimizing off-target toxicity compared to sunitinib and pazopanib .

Structural and Binding Mechanisms

FGFR1 Binding :

This compound binds FGFR1 in a DFG-in conformation via:

  • Bidentate hydrogen bonds with Ala564 in the hinge region.
  • Hydrophobic interactions with the indole group in the hydrophobic pocket .
    This binding mode mirrors infigratinib (PDB: 3TT0) but differs in the flexible oxy linker, which allows conformational adaptability .
CSF-1R Binding :

In CSF-1R, this compound adopts a DFG-out conformation, forming hydrogen bonds with Lys616 and Phe795. This contrasts with vimseltinib , a selective CSF-1R inhibitor, which stabilizes the hydrophobic R-spine via deeper pocket penetration .

Gatekeeper Mutation Sensitivity :

  • FGFR Mutations : FGFR1 V561M and FGFR3 V555M reduce this compound potency (IC₅₀ >2 µM) due to steric clashes with the indole group .
  • CSF-1R Mutations : this compound retains activity against CSF-1R T663I (IC₅₀: 8 nM), whereas PRN1371 loses efficacy .

Pharmacokinetics and Clinical Performance

Table 2: Pharmacokinetic and Clinical Comparison

Parameter This compound Sunitinib Infigratinib
Bioavailability ~60% (rats) 50–70% 65–80%
Half-life (t₁/₂) 20–30 hours 40–60 hours 15–20 hours
Dosing 300 mg QD 50 mg QD 125 mg QD
ORR in NETs 26.5% 9–12% 18–23% (cholangiocarcinoma)

Key Observations :

  • This compound’s prolonged half-life supports once-daily dosing, contrasting with sunitinib’s shorter dosing intervals .
  • In a Phase I trial, this compound achieved a 70.6% disease control rate in NETs, outperforming sunitinib’s historical data .

Adverse Effects

Common adverse events (AEs) include hypertension (32%), proteinuria (26%), and diarrhea (18%), consistent with VEGFR inhibition . Notably, this compound causes fewer hematologic toxicities than sunitinib (e.g., thrombocytopenia: 5% vs. 20%) .

Biological Activity

Sulfatinib, also known as surufatinib, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets fibroblast growth factor receptors (FGFR), colony-stimulating factor 1 receptor (CSF1R), and vascular endothelial growth factor receptors (VEGFR1-3). It has been developed for the treatment of various cancers, particularly neuroendocrine tumors (NETs) and osteosarcoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and notable case studies.

This compound exhibits its biological activity through several key mechanisms:

  • Inhibition of Tumor Growth : By blocking FGFR signaling, this compound disrupts pathways that promote tumor cell proliferation and survival. It has been shown to inhibit epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis .
  • Modulation of the Tumor Microenvironment (TME) : this compound influences the TME by reducing the recruitment and differentiation of skeletal stem cells into cancer-associated fibroblasts (CAFs) and inhibiting M2 polarization of tumor-associated macrophages (TAMs). This dual action enhances immune activation while suppressing immunosuppressive cells .
  • Angiogenesis Inhibition : The compound's inhibition of VEGFRs plays a significant role in preventing tumor angiogenesis, thereby limiting the blood supply necessary for tumor growth .

Phase I and II Trials

This compound has undergone extensive clinical testing, particularly in patients with advanced solid tumors. Key findings from these studies include:

  • Efficacy in Neuroendocrine Tumors : In a Phase I trial involving 77 patients with advanced solid tumors, this compound demonstrated an objective response rate (ORR) of 26.5% and a disease control rate (DCR) of 70.6% among those with NETs .
  • Safety Profile : The drug was generally well tolerated, with common adverse events including proteinuria, hypertension, and gastrointestinal disturbances. The maximum tolerated dose was not reached during the trials .

Case Studies

  • Osteosarcoma : Preclinical studies indicated that this compound effectively inhibited OS cell migration and invasion by targeting both tumor cells and the TME. Systemic treatment led to a decrease in immunosuppressive cell populations and an increase in cytotoxic T-cell infiltration within tumors .
  • Neuroendocrine Tumors : In a cohort study focusing on NET patients, this compound achieved a 44.4% ORR with a 100% DCR, significantly outperforming existing therapies such as sunitinib and everolimus .

Pharmacokinetics

This compound is administered orally, with pharmacokinetic studies revealing:

  • Absorption : After oral administration, approximately 40.3% of the drug remains as the original compound in serum.
  • Metabolism : The primary metabolic pathways include N-demethylation and glucuronidation, primarily mediated by cytochrome P450 3A4 (CYP3A4) .
  • Excretion : The majority of this compound is excreted via feces (88%) after metabolism .

Comparative Efficacy Table

Study/TrialPopulationObjective Response RateDisease Control RateNotable Findings
Phase I TrialAdvanced Solid Tumors26.5%70.6%Acceptable safety profile
NET Cohort StudyNeuroendocrine Tumors44.4%100%Significant improvement over existing therapies
Preclinical OS StudyOsteosarcomaNot specifiedNot specifiedInhibition of EMT and TME modulation

Q & A

Q. How should informed consent protocols be adapted for this compound trials involving vulnerable populations (e.g., elderly NET patients)?

  • Methodological Answer : Implement tiered consent forms with simplified language and visual aids. Include surrogate decision-makers in the consent process. Conduct regular toxicity monitoring and provide interim results to participants to maintain transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sulfatinib
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Sulfatinib

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